molecular formula C12H27NO B8663353 5-(heptylamino)pentan-1-ol

5-(heptylamino)pentan-1-ol

Cat. No.: B8663353
M. Wt: 201.35 g/mol
InChI Key: KUUIFVQCAWUWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(heptylamino)pentan-1-ol is a chemical compound that belongs to the class of amines It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentyl chain, which is further connected to a heptylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(heptylamino)pentan-1-ol typically involves the reaction of heptylamine with a suitable precursor that introduces the hydroxypentyl group. One common method involves the use of 5-bromopentanol as the precursor. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of heptylamine attacks the carbon atom bonded to the bromine in 5-bromopentanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(heptylamino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

5-(heptylamino)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(heptylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxypentyl) pentylamine
  • N-(5-hydroxypentyl) hexylamine
  • N-(5-hydroxypentyl) octylamine

Uniqueness

5-(heptylamino)pentan-1-ol is unique due to its specific chain length and the presence of both a hydroxyl group and an amine group. This combination of functional groups and chain length can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

5-(heptylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-2-3-4-5-7-10-13-11-8-6-9-12-14/h13-14H,2-12H2,1H3

InChI Key

KUUIFVQCAWUWEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part B. To a solution of lithium aluminum hydride (6.7 g, 0.176 mol) in dry tetrahydrofuran (300 mL), a solution of N-heptyl-5-hydroxypentanamide (19.0 g, 0.088 mol) in dry tetrahydrofuran (100 mL) under a nitrogen atmosphere was added dropwise. The reaction mixture was heated to reflux for 18 hours, allowed to cool to room temperature and was poured slowly into a stirred mixture of 10% aqueous sodium sulfate (400 mL) and ice (200 mL). The resulting slurry was filtered through a bed of Celite® and the filtrate was extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a viscous yellow oil. The product was crystallized from hexane to give N-(5-hydroxypentyl)-N-heptylamine (15.2 g, 0.075 mol) as a white powder, mp 47°-8°. 1H NMR (CDCl3) δ3.63(t,2H), 2.63(q,4H), 2.39(bs,2H), 1.66-1.24(m,16H), 0.905(t,3H).
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.